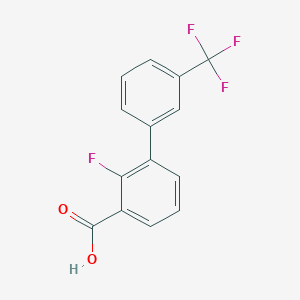

2-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

2-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-10(5-2-6-11(12)13(19)20)8-3-1-4-9(7-8)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNQKGDNABSDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl derivatives, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group is then introduced via carboxylation reactions.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form the biphenyl core. Fluorination and trifluoromethylation steps are optimized using reagents like Selectfluor and trifluoromethyl iodide under controlled conditions to ensure high selectivity and purity.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds, including 2-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, are increasingly important in drug design due to their unique electronic properties and increased metabolic stability. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, making such compounds valuable in medicinal chemistry.

Case Study: Drug Development

A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of such modifications in enhancing therapeutic efficacy. For example, the incorporation of fluorinated moieties has been shown to improve the potency of inhibitors targeting various enzymes and receptors .

Table 1: Examples of FDA-approved Drugs with Trifluoromethyl Groups

| Drug Name | Target | Modification Type | Reference |

|---|---|---|---|

| Ubrogepant | CGRP receptor | Trifluoromethyl group | |

| Erenumab | CGRP receptor | Trifluoromethyl group | |

| Flumetramide | Skeletal muscle relaxant | Trifluoromethyl group |

Material Science Applications

The unique properties of this compound make it suitable for use in advanced materials. Its application in the synthesis of polymers and as a building block for agrochemicals is noteworthy.

Polymer Synthesis

Fluorinated compounds are often used to modify polymer properties such as thermal stability, hydrophobicity, and chemical resistance. The incorporation of this compound can lead to materials with enhanced performance characteristics.

Table 2: Properties of Fluorinated Polymers

| Property | Non-fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Hydrophobicity | Low | High |

Agrochemical Applications

Fluorinated biphenyl derivatives are also utilized as intermediates in the synthesis of agrochemicals. Their stability and reactivity make them suitable for developing pesticides and herbicides.

Case Study: Synthesis of Herbicides

Research has demonstrated that derivatives of this compound can serve as precursors for effective herbicides. The introduction of fluorine atoms enhances the biological activity and selectivity of these compounds against target weeds .

Mechanism of Action

The mechanism by which 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Antitumor Activity

- NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with a biphenyl-4-yl group. Demonstrated potent antitumor activity against human colon carcinomas (e.g., DLD-2, 98% inhibition at 25 mg/kg). Its water-soluble sodium salt formulation enhances bioavailability .

- Compound 89 : A nitro-substituted biphenylcarboxylic acid linked to a benzodiazepine moiety. Exhibited adverse effects but retained clonazepam-like activity, highlighting the trade-off between potency and toxicity in fluorinated biphenyl systems .

Electronic and Acidic Properties

- Fluorine and trifluoromethyl groups at ortho/meta positions significantly increase the acidity of the carboxylic acid group. For example, 2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic acid (pKa ~2.5–3.0, estimated) is more acidic than non-fluorinated analogs due to electron-withdrawing effects .

Biological Activity

2-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethyl groups can significantly influence the pharmacological properties of organic compounds, including their interaction with biological targets.

The molecular formula of this compound is C14H8F4O2, and it features a biphenyl structure with a carboxylic acid functional group. The fluorine substituents contribute to increased lipophilicity and metabolic stability, which may enhance the compound's bioactivity.

Biological Activity

Research on the biological activity of this compound is still emerging. However, studies on related compounds suggest potential activities in various pharmacological areas:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, fluorinated biphenyl derivatives have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Fluorinated compounds often demonstrate anticancer activity by inhibiting tumor growth or inducing apoptosis in cancer cells. Research indicates that biphenyl derivatives can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Some studies suggest that fluorinated biphenyls can act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Fluorine Substituents : The presence of fluorine atoms generally enhances the compound's binding affinity to biological targets due to increased electron-withdrawing effects, which can stabilize interactions with enzymes or receptors.

- Trifluoromethyl Group : This group can enhance lipophilicity and metabolic stability, making the compound more suitable for oral administration and increasing its bioavailability .

Case Studies

Several studies have explored the biological implications of similar fluorinated compounds:

- Antibacterial Activity Study : A recent investigation into a series of fluorinated biphenyls showed that modifications at the carboxylic acid position could lead to enhanced antibacterial activity against resistant strains of bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Line Testing : In vitro studies demonstrated that derivatives of biphenyl carboxylic acids could induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a fluorinated phenylboronic acid and a trifluoromethyl-substituted bromobenzene derivative. Optimize reaction conditions (e.g., Pd catalyst loading, base, solvent) to enhance yield. For example, using Pd(PPh₃)₄ in a THF/H₂O mixture with K₂CO₃ at 80°C may improve coupling efficiency. Post-coupling oxidation (e.g., KMnO₄) converts intermediates to the carboxylic acid . Monitor regioselectivity using HPLC (C18 column, acetonitrile/water gradient) to confirm biphenyl formation .

Q. How do the electron-withdrawing substituents (fluoro, trifluoromethyl) affect the acidity and solubility of this compound?

- Methodological Answer : The trifluoromethyl group increases acidity (pKa ~2.5–3.5) due to its strong electron-withdrawing effect, while the fluorine atom further polarizes the carboxylic acid group. Solubility in polar solvents (e.g., DMSO, methanol) is limited; use sonication or co-solvents (e.g., DMSO:H₂O 1:1) for dissolution. Titration with NaOH can quantify acidity, and computational tools (e.g., COSMO-RS) predict solubility profiles .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- NMR : The fluorine atoms cause splitting in ¹H NMR (e.g., meta-fluorine induces coupling with aromatic protons). Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .

- MS : High-resolution ESI-MS (exact mass ~298.02 g/mol) confirms molecular identity. Cross-validate with LC-MS to detect impurities .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis, and what challenges arise from competing side reactions?

- Methodological Answer : Use directed ortho-metalation (DoM) with a directing group (e.g., ester) to install fluorine selectively at the 2-position. Competing trifluoromethyl migration can occur under acidic conditions; mitigate this by using low-temperature electrophilic fluorination (e.g., Selectfluor® in MeCN at −20°C). Monitor reaction progress via ¹⁹F NMR to track fluorination efficiency .

Q. What strategies are effective in resolving contradictory crystallographic and computational data regarding the compound’s conformation?

- Methodological Answer : Perform single-crystal X-ray diffraction to resolve torsional angles between biphenyl rings. If computational models (e.g., DFT-optimized geometry) disagree, consider solvent effects in simulations (e.g., PCM model for DMSO). Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). At pH <2, decarboxylation may occur, forming 2-fluoro-3'-(trifluoromethyl)biphenyl. At pH >7, esterification or hydrolysis of the trifluoromethyl group is possible. Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns .

Q. What in silico methods predict the compound’s bioactivity, and how do substituent modifications alter binding affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against targets like COX-2 or PPARγ. The trifluoromethyl group enhances hydrophobic interactions, while the fluorine improves metabolic stability. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituting fluorine with chlorine or methyl groups .

Methodological Notes

- Synthetic Optimization : Include control experiments to isolate intermediates (e.g., biphenyl ester) for spectroscopic validation .

- Data Validation : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid ).

- Safety : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.